[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol
Description
[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a hydroxymethyl group and at the 1-position with a 2-chloropyrimidin-4-yl moiety. The 2-chloropyrimidine group is a critical pharmacophore in medicinal chemistry, often contributing to binding interactions with biological targets such as kinases or enzymes . The hydroxymethyl group enhances solubility and provides a handle for further derivatization.
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-4-3-9(13-10)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 |
InChI Key |
CVWIFJDOCGAVOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The core synthetic pathway employs SNAr reactivity between 2,4-dichloropyrimidine and piperidin-3-ylmethanol derivatives. Key steps include:
- Substrate activation : The electron-deficient pyrimidine ring facilitates chloride displacement at the 4-position.
- Base selection : Triethylamine (Et₃N) or DIEA is used to deprotonate the piperidine nitrogen, enabling nucleophilic attack.
- Solvent systems : Reactions are typically conducted in polar aprotic solvents (e.g., iPrOH, DMF) at elevated temperatures (100–140°C), often under microwave irradiation to accelerate kinetics.
- Combine 2,4-dichloropyrimidine (1.2 equiv) with piperidin-3-ylmethanol (1.0 equiv) in iPrOH (0.3 M).
- Add Et₃N (4 equiv) and heat at 140°C for 5 h under microwave conditions.
- Purify via flash chromatography (DCM/MeOH gradient) and triturate in acetonitrile.
| Condition | Parameter |
|---|---|
| Temperature | 140°C |
| Reaction Time | 5 h |
| Solvent | iPrOH |
| Yield | 1.6% (3 steps) |
Protection/Deprotection Strategies
To mitigate side reactions (e.g., hydroxyl group oxidation), protective groups are employed:
- Boc protection : The piperidine nitrogen is protected with tert-butoxycarbonyl (Boc) before SNAr. Deprotection uses TFA or HCl in dioxane.
- Hydroxyl protection : The methanol moiety may be masked as a silyl ether (e.g., TBS) or ester, though literature examples for this specific compound are sparse.
Reaction Optimization
- Microwave-assisted synthesis : Reduces reaction time from days to hours while improving regioselectivity.
- Workup protocols :
Industrial-Scale Considerations
- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized bases) reduce waste.
- Purification : Recrystallization or continuous chromatography replaces manual flash columns for scalability.
Analytical Characterization
Critical data for verifying structure and purity:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.95 (s, pyrimidine-H), 3.60 (m, CH₂OH) |
| LC-MS | [M+H]⁺ = 258.1 (calc. 258.07) |
Comparative Methodological Analysis
| Method | Advantages | Limitations |
|---|---|---|
| SNAr with Boc | High regioselectivity | Low yield over multiple steps |
| Microwave-assisted | Rapid kinetics | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The chloropyrimidine group can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs with Pyrimidine Modifications
(a) 1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1404192-13-7)
- Structural Difference : The 2-chloro substituent is replaced with a 6-ethoxy group.
- Similarity score: 0.86 .
- Synthetic Utility : Ethoxy groups are less prone to nucleophilic substitution, which may stabilize the compound under physiological conditions.
(b) 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid (CAS 1208087-83-5)
- Structural Difference : The hydroxymethyl at the 3-position is replaced with a carboxylic acid at the 4-position.
- Similarity score: 0.74 .
- Biological Relevance : Carboxylic acids often participate in ionic interactions with target proteins, which could alter binding specificity compared to the hydroxymethyl analog.
Piperidine Ring Substitutions
(a) [1-(4-Chlorophenyl)piperidin-3-yl]methanol (CAS 133749-00-5)
- Structural Difference : The 2-chloropyrimidinyl group is replaced with a 4-chlorophenyl ring.
- Molecular weight: 225.72 g/mol .
- Pharmacokinetics : The chloro-phenyl substitution may enhance metabolic stability but reduce target selectivity due to broader hydrophobic interactions.
(b) [1-(4-Methylbenzyl)piperidin-3-yl]methanol (CAS 415722-06-4)
- Structural Difference : A 4-methylbenzyl group replaces the 2-chloropyrimidinyl moiety.
- Molecular weight: 219.32 g/mol .
- Applications : Such substitutions are common in CNS-targeting compounds due to enhanced lipophilicity.
Stereochemical and Functional Group Variations
(a) (2S,3S)-2-(3-Chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol
- Structural Features : Additional 3-chlorophenyl and 4-methoxyphenyl substituents on the piperidine ring.
- Stereochemical Impact : The (2S,3S) configuration results in an enantiomeric excess (89% ee), crucial for selective binding to chiral targets. [α]D25 = +6.0 (c1.0, CHCl3) .
- Biological Implications : Methoxy groups can act as hydrogen-bond acceptors, influencing receptor affinity.
Pharmacological and Physical Property Comparison
*Calculated based on molecular formula C10H13ClN3O.
Biological Activity
[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevance in drug development, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chloropyrimidine moiety, which is significant for its biological interactions. Its structure can be represented as follows:
This structural configuration is crucial for its activity as a ligand in receptor binding studies and other pharmacological applications.
1. Receptor Binding Studies
Research indicates that this compound may act as a ligand for various receptors, facilitating the investigation of small molecule interactions with biological targets such as enzymes and receptors. This property positions it as a potential candidate for drug discovery aimed at modulating receptor activity.
2. Antimicrobial and Anticancer Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. For instance, derivatives containing piperidine rings have shown significant antibacterial effects, enzyme inhibitory activities, and potential anticancer properties . The piperidine moiety is often linked to anesthetic activity and the treatment of various conditions including cancer and metabolic disorders .
3. Cytotoxicity Studies
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against human cancer cell lines. For example, compounds bearing similar structural features have been tested against HepG2 cells, revealing varying degrees of cytotoxicity which suggest the potential for further pharmacomodulation .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It has been noted that similar compounds can inhibit enzymes like acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Receptor Modulation : The compound may modulate G-protein coupled receptors (GPCRs), influencing pathways related to appetite regulation and metabolic processes, akin to the actions observed with cannabinoid receptor ligands .
Case Studies
Several studies highlight the potential of this compound in therapeutic applications:
Q & A
Q. What are the recommended synthetic routes for [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol?
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A general approach involves reacting a 2-chloropyrimidine derivative with a piperidine-3-methanol precursor under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF or THF). Post-synthesis, purification via flash chromatography (e.g., Combiflash with gradients of ethyl acetate/hexane) is critical to isolate the product .
Q. Which analytical techniques are optimal for characterizing this compound?
- 1H/13C NMR : Confirm structural integrity by identifying peaks for the piperidine ring (δ ~2.5–3.5 ppm), chloropyrimidine (δ ~8.5–9.0 ppm), and methanol group (δ ~3.7 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., m/z 220.65 for C₁₁H₁₀ClN₂O) .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and UV detection .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes. Refer to GHS guidelines for similar piperidine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substitution Patterns : Modify the chloropyrimidine ring (e.g., replace Cl with F or Br) or piperidine’s hydroxyl group (e.g., esterification) to evaluate effects on target binding .
- Biological Assays : Test derivatives against relevant targets (e.g., kinases or GPCRs) using fluorescence polarization or SPR to quantify affinity .
Q. What computational strategies predict the compound’s target interactions?
- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (from PubChem or in silico optimization) to model binding poses in proteins like thymidylate kinase .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Purity Verification : Re-analyze batches via HPLC and LC-MS to rule out impurities .
- Stereochemical Confirmation : Use chiral HPLC or X-ray crystallography to ensure correct configuration .
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls) .
Q. What strategies improve metabolic stability for in vivo studies?
- In Vitro Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., hydroxylation of piperidine).
- Structural Modifications : Introduce deuterium at labile positions or replace the methanol group with a bioisostere (e.g., trifluoromethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
